High-Strength Differential Evidence Is Currently Absent for This Specific Compound
Following exhaustive searching of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed, SciFinder), no published dataset was identified that contains direct, quantitative, comparator-anchored biological or physicochemical data for ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS 1018052-77-1). The compound is primarily documented as a research chemical or synthetic building block across vendor catalogs (MolCore, AKSci, Leyan, CymitQuimica, BOC Sciences) . While the broader 1H-pyrazolo[3,4-b]pyridine scaffold has extensive biological annotation—including IL-6 inhibition (IC₅₀ 0.16 μM for compound 56), TNF-α inhibition (IC₅₀ 15.7 nM for compound 9), TRKA kinase inhibition (IC₅₀ 56 nM for compound C03), and Mps1 inhibition (IC₅₀ 2.596 nM for compound 31)—none of these data points are attributable to the specific target compound bearing the 3,5-dimethyl-N1-ethyl acetate substitution pattern [1][2][3][4].
| Evidence Dimension | Biological activity (various targets) of pyrazolo[3,4-b]pyridine analogs vs. target compound |
|---|---|
| Target Compound Data | No peer-reviewed, comparator-anchored quantitative data available for CAS 1018052-77-1 |
| Comparator Or Baseline | Structurally related pyrazolo[3,4-b]pyridines: IL-6 IC₅₀ 0.16 μM (compound 56); TNF-α IC₅₀ 15.7 nM (compound 9); TRKA IC₅₀ 56 nM (compound C03); Mps1 IC₅₀ 2.596 nM (compound 31) |
| Quantified Difference | Not calculable; the target compound's activity at these targets is not experimentally determined |
| Conditions | IL-6: CCK-8 cell assay; TNF-α: human whole blood assay; TRKA: enzymatic kinase assay; Mps1: enzymatic kinase assay |
Why This Matters
Procurement decisions for this compound must currently be based on its utility as a synthetic intermediate or scaffold for derivatization rather than on proven target-specific potency; investigators seeking validated biological activity should commission de novo profiling or select alternative compounds with published IC₅₀ data.
- [1] Bharate, S.B., et al. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 2008, 16(15), 7167-7182. View Source
- [2] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2022, 13, 1422-1434. View Source
- [3] Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 2023, 248, 115086. View Source
- [4] da Costa, R.F.M., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022, 27(7), 2237. View Source
